Methyl 3-aminopropionate hydrochloride
Overview
Description
Methyl 3-aminopropionate hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol This compound appears as a white to off-white crystalline powder and is hygroscopic in nature . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Scientific Research Applications
Methyl 3-aminopropionate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Industry: It is used in the production of various fine chemicals and as a reagent in chemical reactions.
Safety and Hazards
“Methyl 3-aminopropionate hydrochloride” may cause respiratory irritation, serious eye irritation, and skin irritation. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn while handling it .
Mechanism of Action
Target of Action
Methyl 3-aminopropionate hydrochloride, also known as β-Alanine methyl ester hydrochloride, is a derivative of β-Alanine As a derivative of β-alanine, it may interact with the same targets as β-alanine, which include enzymes and receptors involved in various biochemical pathways .
Mode of Action
It is prepared by esterification of β-alanine As an ester of β-Alanine, it may share similar biochemical interactions
Biochemical Pathways
This compound is used in the synthesis of bidentate pyridine-acid ligand . This suggests that it may play a role in the biochemical pathways involved in ligand synthesis and binding.
Result of Action
As it is used in the synthesis of bidentate pyridine-acid ligand , it may contribute to the properties and functions of the resulting compound.
Action Environment
It is known that the compound should be stored at 2-8°c, away from moisture , suggesting that temperature and humidity may affect its stability.
Biochemical Analysis
Biochemical Properties
Methyl 3-aminopropionate hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of histone deacetylase inhibitors. These inhibitors are crucial in regulating gene expression by modifying the acetylation status of histones, thereby influencing chromatin structure and function. This compound interacts with enzymes such as histone deacetylases, which remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an intermediate in the synthesis of histone deacetylase inhibitors, this compound can modulate the acetylation status of histones, thereby affecting gene expression and chromatin structure .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an intermediate in the synthesis of histone deacetylase inhibitors. These inhibitors exert their effects by binding to the active site of histone deacetylases, thereby preventing the removal of acetyl groups from histone proteins . This leads to a more relaxed chromatin structure and increased gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is hygroscopic and should be stored at temperatures between 2-8°C to maintain its stability . Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can act as an effective intermediate in the synthesis of histone deacetylase inhibitors, leading to changes in gene expression and cellular function . At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of histone deacetylase inhibitors. This compound can interact with enzymes such as histone deacetylases, influencing their activity and the acetylation status of histone proteins . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The transport and distribution of this compound can affect its biochemical properties and interactions with other biomolecules, thereby influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with histone proteins and influence gene expression. Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it can affect various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminopropionate hydrochloride can be synthesized through several methods. One common method involves the reaction of methanol with thionyl chloride under cooling conditions to form methyl chloride, which then reacts with β-alanine to produce the desired compound . The reaction conditions typically involve:
Stage 1: Methanol and thionyl chloride are mixed and cooled with ice for 1 hour.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminopropionate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .
Comparison with Similar Compounds
Methyl 3-aminopropionate hydrochloride can be compared with other similar compounds such as:
Glycine methyl ester hydrochloride: Similar in structure but differs in the amino acid component.
β-Alanine ethyl ester hydrochloride: Similar ester but with an ethyl group instead of a methyl group.
L-Alanine methyl ester hydrochloride: Similar ester but with L-alanine instead of β-alanine.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and reactions .
Properties
IUPAC Name |
methyl 3-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGRZDJXVKFLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370492 | |
Record name | Methyl 3-aminopropionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3196-73-4 | |
Record name | 3196-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-aminopropionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-aminopropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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